molecular formula C5H8O2 B3296430 pent-4-yne-1,2-diol CAS No. 89364-28-3

pent-4-yne-1,2-diol

Cat. No.: B3296430
CAS No.: 89364-28-3
M. Wt: 100.12 g/mol
InChI Key: AITIYGVGTCTFFC-UHFFFAOYSA-N
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Description

Pent-4-yne-1,2-diol is an organic compound with the molecular formula C₅H₈O₂ It is characterized by the presence of both an alkyne group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-yne-1,2-diol can be synthesized through several methods. One common approach involves the partial reduction of pent-4-yne-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, resulting in the selective reduction of the carbonyl groups to hydroxyl groups while retaining the alkyne functionality.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of pent-4-yne-1,2-dione using a palladium catalyst supported on carbon (Pd/C) under controlled hydrogen pressure. This method ensures high yield and purity of the desired diol.

Chemical Reactions Analysis

Types of Reactions

Pent-4-yne-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pent-4-yne-1,2-dione.

    Reduction: Pent-4-ene-1,2-diol or pentane-1,2-diol.

    Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

Pent-4-yne-1,2-diol has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pent-4-yne-1,2-diol involves its functional groups. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity. The alkyne group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is involved.

Comparison with Similar Compounds

Similar Compounds

    Pent-2-yne-1,4-diol: Similar structure but with hydroxyl groups at different positions.

    But-2-yne-1,4-diol: Shorter carbon chain with similar functional groups.

Properties

IUPAC Name

pent-4-yne-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITIYGVGTCTFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316032
Record name 4-Pentyne-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-28-3
Record name 4-Pentyne-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89364-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentyne-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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